

# KRN7000 Analog 8: An In-depth Technical Guide on its Immunomodulatory Properties

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## Compound of Interest

Compound Name: *KRN7000 analog 8*

Cat. No.: *B15600614*

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This technical guide provides a comprehensive overview of the immunomodulatory properties of **KRN7000 analog 8**, a triazole-containing derivative of  $\alpha$ -galactosylceramide ( $\alpha$ -GalCer). This document details its mechanism of action, supported by quantitative data from *in vitro* and *in vivo* studies, and provides detailed experimental protocols for its evaluation.

## Core Compound Information

**KRN7000 analog 8**, identified by CAS number 922727-14-8, is a synthetic analog of the potent NKT cell agonist KRN7000.<sup>[1][2][3][4]</sup> The key structural modification in this analog is the replacement of the amide linkage in the ceramide tail with a 1,2,3-triazole ring. This alteration significantly influences its interaction with the CD1d molecule and the subsequent immune response.

Chemical Structure:

- Systematic Name: (2S,3S,4R)-3,4-Dihydroxy-2-(4-tetracosyl-1H-1,2,3-triazol-1-yl)octadecyl  $\alpha$ -D-galactopyranoside<sup>[3]</sup>
- Molecular Formula: C<sub>50</sub>H<sub>97</sub>N<sub>3</sub>O<sub>8</sub><sup>[1][2][3]</sup>
- Molecular Weight: 868.32 g/mol <sup>[3]</sup>

# Immunomodulatory Profile: A Th2-Biased Response

**KRN7000 analog 8** is characterized by its ability to induce a T helper 2 (Th2)-biased cytokine response.<sup>[1][2]</sup> This contrasts with the mixed Th1/Th2 response typically elicited by the parent compound, KRN7000. The preferential induction of Th2 cytokines, such as Interleukin-4 (IL-4), suggests its potential therapeutic application in conditions where a Th2-skewed immune response is beneficial, such as in certain autoimmune diseases.

## Quantitative Data Summary

The following tables summarize the quantitative data on the immunomodulatory effects of **KRN7000 analog 8** compared to KRN7000.

Table 1: In Vitro Cytokine Secretion

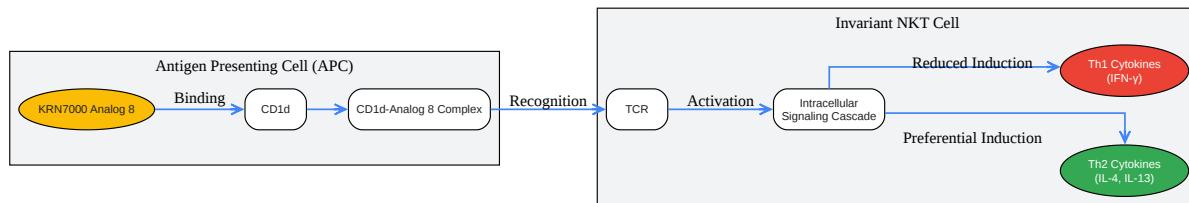
Compound	Concentration	Cell Type	Cytokine Measured	Result	Reference
KRN7000 Analog 8	32 ng/mL	Mouse Splenocytes	IL-4	Secretion is greater than or equal to KRN7000	[1][2]
KRN7000	32 ng/mL	Mouse Splenocytes	IL-4	Baseline for comparison	[1][2]
KRN7000 Analog 8	32 ng/mL	Mouse Splenocytes	IFN-γ	Secretion is less than KRN7000	[4]
KRN7000	32 ng/mL	Mouse Splenocytes	IFN-γ	Baseline for comparison	[4]
KRN7000 Analog 8	32 ng/mL	DN32.D3 NKT Hybridoma	IL-2	Increased secretion	[1][2]

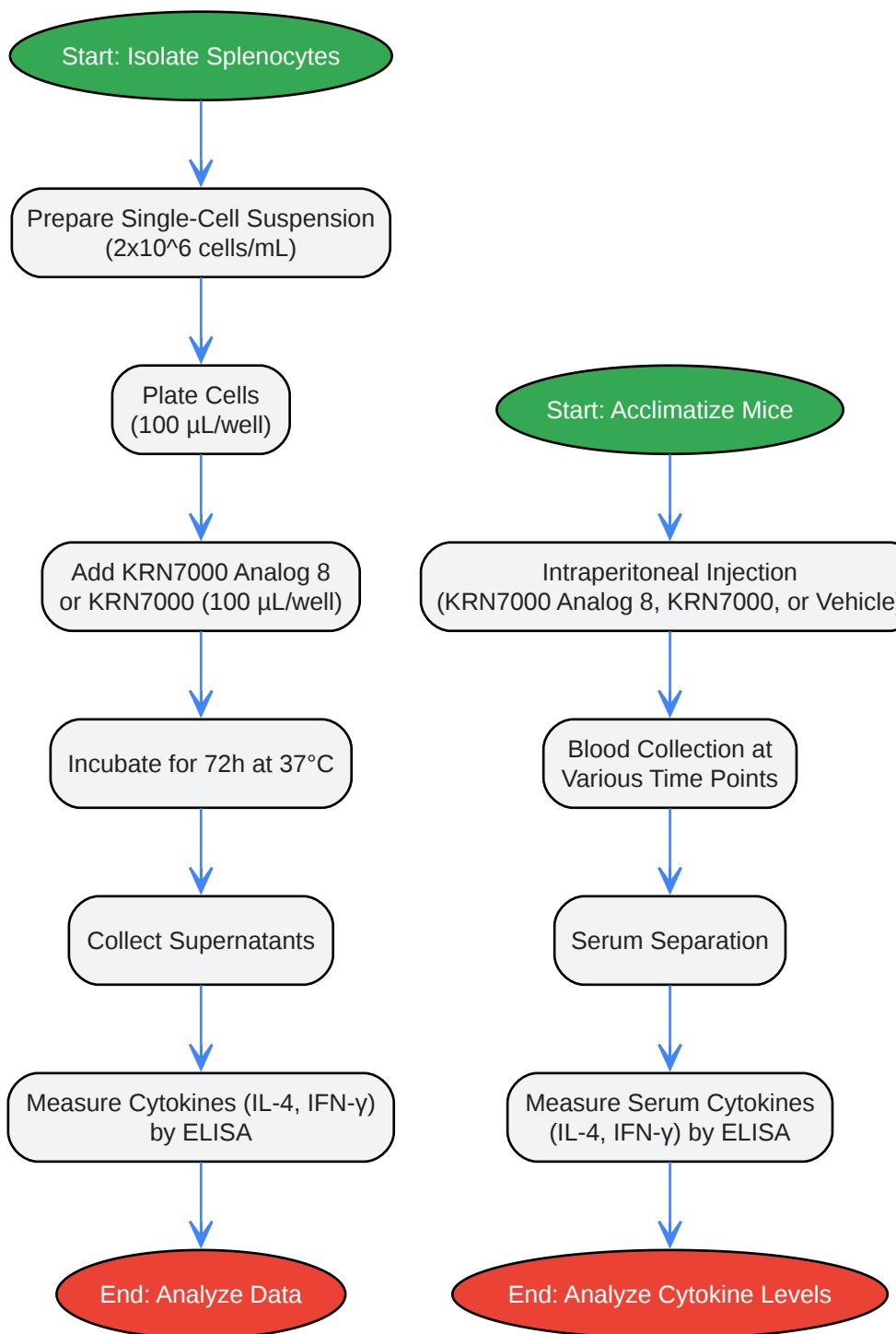
Table 2: In Vivo Cytokine Induction in Mice

Compound	Dose	Route of Administration	Cytokine Measured (Serum)	Result	Reference
KRN7000 Analog 8	1 μg/animal	Intraperitoneal	IL-4	Secretion is greater than KRN7000	[1][2]
KRN7000	1 μg/animal	Intraperitoneal	IL-4	Baseline for comparison	[1][2]
KRN7000 Analog 8	1 μg/animal	Intraperitoneal	IFN-γ	Secretion is less than KRN7000	[4]
KRN7000	1 μg/animal	Intraperitoneal	IFN-γ	Baseline for comparison	[4]

## Mechanism of Action: Signaling Pathway

**KRN7000 analog 8**, like other  $\alpha$ -GalCer analogs, activates invariant Natural Killer T (iNKT) cells through its presentation by the CD1d molecule on antigen-presenting cells (APCs), such as dendritic cells. The glycolipid binds to the antigen-binding groove of CD1d, and this complex is then recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers a signaling cascade within the iNKT cell, leading to the production and secretion of a specific profile of cytokines. The triazole modification in analog 8 appears to alter the stability or conformation of the glycolipid-CD1d complex, favoring a signaling outcome that results in a Th2-biased cytokine release.



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